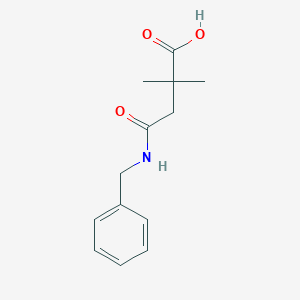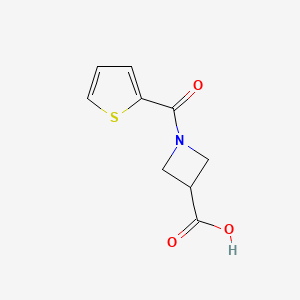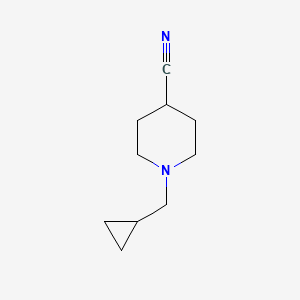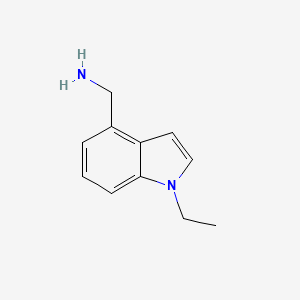![molecular formula C13H17BrFNO B1400048 1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine CAS No. 1489587-36-1](/img/structure/B1400048.png)
1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine
Descripción general
Descripción
“1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine” is a compound with the CAS Number: 1489587-36-1 . It has a molecular weight of 302.19 and its IUPAC name is this compound . It is also known as JNJ-42491293 and belongs to the class of pyrrolidine-based monoamine transport inhibitors.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H17BrFNO/c14-12-5-4-11(10-13(12)15)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One area of research involving pyrrolidine derivatives, closely related to 1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine, is the synthesis of novel cyanopyridine derivatives using bromo-substituted pyrrolidines as substrates. These compounds have shown significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Chemosensor Development
Another application involves the use of pyrrolidine derivatives in the development of chemosensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry has been used as a selective ratiometric and colorimetric chemosensor for aluminum ions (Al3+), based on internal charge transfer (ICT) mechanisms. This showcases the role of pyrrolidine derivatives in the development of sensitive and selective detection methods for metal ions (Maity & Govindaraju, 2010).
Kinase Inhibitor Studies
Pyrrolidine derivatives have also been investigated for their role in inhibiting c-Met kinase, an important target in cancer therapy. Docking studies of fluoro-substituted pyrrolidine derivatives complexed with c-Met kinase have helped analyze the molecular features contributing to high inhibitory activity, offering insights into the design of more effective kinase inhibitors (Caballero et al., 2011).
Antibiotic Synthesis
In the synthesis of antibiotics, stereoselective synthesis of pyrrolidine derivatives has been critical. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, highlights the significance of pyrrolidine derivatives in developing treatments for respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012).
Microbiological Activity Studies
Further, the synthesis of pyrrolidine derivatives from bromo-substituted pyrrolidines has been explored for producing compounds with bacteriostatic and antituberculosis activity. Some derivatives have shown significant activity, suggesting the potential of pyrrolidine derivatives in antimicrobial therapy (Miszke et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
1-[3-(4-bromo-3-fluorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c14-12-5-4-11(10-13(12)15)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADAODDILTYSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1489587-36-1 | |
| Record name | 1-[3-(4-bromo-3-fluorophenoxy)propyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)


![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)




![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)


